2-Methyl-5-(propan-2-YL)-1H-pyrrole-3-carboxylic acid
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Overview
Description
2-Methyl-5-(propan-2-YL)-1H-pyrrole-3-carboxylic acid is an organic compound belonging to the pyrrole family. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom. This specific compound is notable for its unique structure, which includes a methyl group at the second position, an isopropyl group at the fifth position, and a carboxylic acid group at the third position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-(propan-2-YL)-1H-pyrrole-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the reaction of 2-methyl-1H-pyrrole-3-carboxylic acid with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound often involves more scalable and efficient methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. The starting materials are fed into the reactor, where they undergo the necessary chemical transformations to produce the desired compound.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-(propan-2-YL)-1H-pyrrole-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.
Substitution: The methyl and isopropyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrole-3-carboxylic acid derivatives, while reduction can produce alcohols or other reduced forms of the compound.
Scientific Research Applications
2-Methyl-5-(propan-2-YL)-1H-pyrrole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-Methyl-5-(propan-2-YL)-1H-pyrrole-3-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-5-ethylpyridine: Another pyrrole derivative with similar structural features but different functional groups.
Carvacrol: A monoterpenoid phenol with a similar isopropyl group but different overall structure and properties.
Uniqueness
2-Methyl-5-(propan-2-YL)-1H-pyrrole-3-carboxylic acid is unique due to its specific combination of functional groups and their positions on the pyrrole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C9H13NO2 |
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Molecular Weight |
167.20 g/mol |
IUPAC Name |
2-methyl-5-propan-2-yl-1H-pyrrole-3-carboxylic acid |
InChI |
InChI=1S/C9H13NO2/c1-5(2)8-4-7(9(11)12)6(3)10-8/h4-5,10H,1-3H3,(H,11,12) |
InChI Key |
BQQWKSGTYKVCLQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(N1)C(C)C)C(=O)O |
Origin of Product |
United States |
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